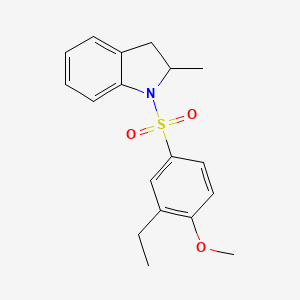

1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “{4-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone” has a molecular formula of C18H22N2O5S, an average mass of 378.443 Da, and a monoisotopic mass of 378.124939 Da .

Molecular Structure Analysis

The compound “{4-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone” has a molecular formula of C18H22N2O5S . Another related compound, “(3E)-4-(3-ethyl-4-methoxyphenyl)but-3-ene-1-sulfonyl chloride”, contains a total of 35 bonds, including 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ether, and 1 sulfone .Physical and Chemical Properties Analysis

The compound “{4-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone” has a molecular formula of C18H22N2O5S, an average mass of 378.443 Da, and a monoisotopic mass of 378.124939 Da .Aplicaciones Científicas De Investigación

Synthesis of Indolocarbazoles

The synthesis of indolocarbazoles, a class of compounds with significant biological activity, utilizes derivatives similar to "1-((3-Ethyl-4-methoxyphenyl)sulfonyl)-2-methylindoline." For instance, N-[(4-Methoxyphenyl)sulfonyl]-3-ethyl-2-formylindole is employed in synthesizing hexahydroindolocarbazole, which upon dehydrogenation yields aromatic indolocarbazoles. This methodology is pivotal in constructing complex molecular architectures found in natural products and pharmaceuticals (Magnus, Exon, & Sear, 1983).

Antimicrobial Studies

Derivatives of "this compound" have been explored for their antimicrobial properties. Novel compounds synthesized from this chemical scaffold were tested against various bacterial and fungal strains, showing promising antibacterial activity. This demonstrates the compound's potential as a backbone for developing new antimicrobial agents (Patil et al., 2010).

Anticancer Activity

The chemical framework of "this compound" is instrumental in synthesizing compounds with potent anticancer activities. For example, chalcone analogues with sulfonyl groups synthesized from related structures have shown significant in vitro anticancer activities against various cancer cell lines. These compounds induce apoptotic cell death and cell cycle arrest, highlighting the compound's utility in cancer research (Muškinja et al., 2019).

Herbicidal Activities

In the quest for novel herbicides, the structural motif of "this compound" has been incorporated into triazolinone derivatives, showcasing the compound's application in agricultural chemistry. These derivatives, particularly those incorporating cyclic imide and phenylurea pharmacophores, displayed enhanced herbicidal activities, suggesting the potential of this scaffold in developing new herbicides (Luo et al., 2008).

Propiedades

IUPAC Name |

1-(3-ethyl-4-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-4-14-12-16(9-10-18(14)22-3)23(20,21)19-13(2)11-15-7-5-6-8-17(15)19/h5-10,12-13H,4,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPPCDCIFHVPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2771312.png)

![7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B2771317.png)

![2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2771318.png)

![(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2771323.png)

![2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2771325.png)

![(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2771326.png)